molecular formula C11H9BrN2O2 B4844466 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide

3-bromo-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B4844466
M. Wt: 281.10 g/mol
InChI Key: VWCWOTQRIORUBW-UHFFFAOYSA-N
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Description

3-bromo-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. It is widely used in scientific research for its potential applications in the field of medicinal chemistry. This compound is known to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

3-bromo-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the activity of certain enzymes that play a crucial role in the development of diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide involves the inhibition of specific enzymes such as histone deacetylases (HDACs) and tubulin polymerization. HDACs are known to play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Tubulin polymerization is essential for the formation of microtubules, which are required for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide have been extensively studied in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes and its anti-tumor properties make it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide. One of the areas of interest is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound in more detail. This can help in the identification of new drug targets and the development of more effective drugs. Finally, the development of new methods for the synthesis of this compound can help in the production of larger quantities for research and development purposes.
Conclusion:
In conclusion, 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide is a promising compound that has potential applications in the field of medicinal chemistry. Its ability to inhibit specific enzymes and its anti-tumor properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to develop more potent analogs of this compound.

properties

IUPAC Name

3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCWOTQRIORUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321916
Record name 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide

CAS RN

346724-02-5
Record name 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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